molecular formula C15H23ClN2O B1527506 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride CAS No. 1236262-13-7

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride

Cat. No. B1527506
CAS RN: 1236262-13-7
M. Wt: 282.81 g/mol
InChI Key: YIERDAILAVOTBY-UHFFFAOYSA-N
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Description

“2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is a chemical compound with the CAS Number 1220036-33-8 . It has a molecular formula of C8H17ClN2O and a molecular weight of 192.68638 .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Cancer Therapy Applications

One study reviews the application of FTY720, a compound with structural similarities, in cancer therapy. FTY720 shows preclinical antitumor efficacy in several cancer models, indicating the potential for compounds with similar structures to be used in cancer research and therapy (Zhang et al., 2013).

Dermatological Applications

Azelaic acid, another compound reviewed for its therapeutic efficacy, is utilized in the treatment of acne and hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on human malignant melanocytes highlight the importance of such compounds in dermatology (Fitton & Goa, 1991).

Antimicrobial and Antioxidant Properties

Chlorogenic acid (CGA) demonstrates a wide array of biological and pharmacological effects, including antioxidant activity, antibacterial, and hepatoprotective effects. The study on CGA emphasizes the potential health benefits of compounds with antioxidant and antimicrobial properties (Naveed et al., 2018).

Analytical Chemistry Applications

The degradation of nitrogen-containing hazardous compounds is discussed in one review, underlining the effectiveness of advanced oxidation processes. This research area might be relevant for compounds like 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride, suggesting their potential role in environmental chemistry and pollution control (Bhat & Gogate, 2021).

Safety and Hazards

“2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride” is classified as an irritant .

properties

IUPAC Name

2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17;/h3-5,8-9,14H,1-2,6-7,10-12,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIERDAILAVOTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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